Enantiomeric Purity Threshold: Differentiating (1S,3R) from (1R,3S) for Asymmetric Synthesis
This compound is the (1S,3R) enantiomer of cis-1,3-cyclohexanedicarboxylic acid monoethyl ester. The opposite enantiomer, (1R,3S)-3-(ethoxycarbonyl)cyclohexanecarboxylic acid, bears CAS 227783-03-1 and is commercially available with comparable purity specifications [1]. Enantiomeric differentiation is absolute and binary; use of the incorrect enantiomer in stereospecific synthetic routes will generate the undesired diastereomeric series, rendering downstream intermediates unsuitable for their intended application. The compound class is known to be accessible with >90% enantiomeric excess (ee) via lipase-catalyzed enantioselective hydrolysis of the corresponding diester [2].
| Evidence Dimension | Absolute stereochemical configuration |
|---|---|
| Target Compound Data | (1S,3R) configuration; CAS 227783-08-6 |
| Comparator Or Baseline | Enantiomer: (1R,3S) configuration; CAS 227783-03-1 |
| Quantified Difference | Enantiomeric (mirror image); >90% ee achievable for this compound class |
| Conditions | Commercial specification; preparative method per US Patent 6210956 |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for stereospecific synthetic routes; substitution with the opposite enantiomer leads to complete synthetic failure.
- [1] ChemSrc. (1S,3R)-3-(乙氧基羰基)环己烷甲酸. CAS 227783-08-6. 2018. View Source
- [2] US Patent 6210956. Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. 2001. View Source
